Methyl 3-(2-chloropyridin-4-yl)-3-hydroxypropanoate
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Overview
Description
Methyl 3-(2-chloropyridin-4-yl)-3-hydroxypropanoate is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a chloropyridine ring attached to a hydroxypropanoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(2-chloropyridin-4-yl)-3-hydroxypropanoate typically involves the reaction of 2-chloropyridine with a suitable esterification agent. One common method involves the use of methyl acrylate in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and automated purification systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(2-chloropyridin-4-yl)-3-hydroxypropanoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of Methyl 3-(2-chloropyridin-4-yl)-3-oxopropanoate.
Reduction: Formation of Methyl 3-(2-chloropyridin-4-yl)-3-hydroxypropanol.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-(2-chloropyridin-4-yl)-3-hydroxypropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-(2-chloropyridin-4-yl)-3-hydroxypropanoate involves its interaction with specific molecular targets. The chloropyridine moiety can interact with enzymes or receptors, potentially inhibiting their activity. The hydroxypropanoate group may also play a role in binding to biological molecules, enhancing the compound’s overall efficacy.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(2-chloropyridin-4-yl)-3-cyclopropylpropanoate
- 2-(2-chloropyridin-4-yl)-4-methyl-1H-isoindole-1,3(2H)-dione
Uniqueness
Methyl 3-(2-chloropyridin-4-yl)-3-hydroxypropanoate is unique due to its specific combination of a chloropyridine ring and a hydroxypropanoate moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C9H10ClNO3 |
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Molecular Weight |
215.63 g/mol |
IUPAC Name |
methyl 3-(2-chloropyridin-4-yl)-3-hydroxypropanoate |
InChI |
InChI=1S/C9H10ClNO3/c1-14-9(13)5-7(12)6-2-3-11-8(10)4-6/h2-4,7,12H,5H2,1H3 |
InChI Key |
UVBABWFKFFWUQH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC(C1=CC(=NC=C1)Cl)O |
Origin of Product |
United States |
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